molecular formula C7H16N2 B1627651 (2-Methylcyclohexyl)hydrazine CAS No. 45659-67-4

(2-Methylcyclohexyl)hydrazine

Cat. No.: B1627651
CAS No.: 45659-67-4
M. Wt: 128.22 g/mol
InChI Key: HGUXYOWDRGZHTL-UHFFFAOYSA-N
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Description

(2-Methylcyclohexyl)hydrazine is an organic compound with the molecular formula C7H16N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Methylcyclohexyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclohexanone with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows:

    Reaction with Hydrazine Hydrate: 2-Methylcyclohexanone is reacted with hydrazine hydrate in the presence of an acid catalyst. The reaction mixture is heated to facilitate the formation of this compound.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Methylcyclohexyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or other derivatives.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: It can undergo substitution reactions where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various electrophiles can be used to introduce different functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.

Scientific Research Applications

(2-Methylcyclohexyl)hydrazine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylcyclohexyl)hydrazine involves its interaction with molecular targets and pathways. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The hydrazine group can form stable complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylhydrazine: Similar structure but lacks the methyl group.

    Phenylhydrazine: Contains a phenyl group instead of a cyclohexyl group.

    Benzylhydrazine: Contains a benzyl group instead of a cyclohexyl group.

Uniqueness

(2-Methylcyclohexyl)hydrazine is unique due to the presence of the 2-methylcyclohexyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(2-methylcyclohexyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-4-2-3-5-7(6)9-8/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUXYOWDRGZHTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600289
Record name (2-Methylcyclohexyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45659-67-4
Record name (2-Methylcyclohexyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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